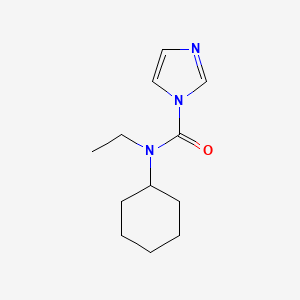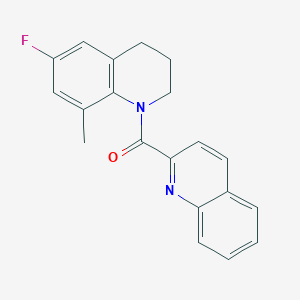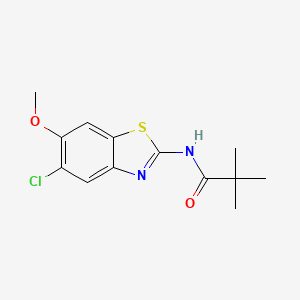![molecular formula C15H17FN2O2 B7646978 (2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)
(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as MK-8719 and has been studied extensively for its mechanism of action, physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of (2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide is not fully understood, but several studies have shed light on its mode of action. The compound is believed to act as an inhibitor of a specific enzyme that is involved in the regulation of several cellular processes. By inhibiting this enzyme, the compound can modulate various cellular pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. The compound also has anti-inflammatory properties and has been shown to reduce inflammation in several animal models. Additionally, the compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide has several advantages and limitations for laboratory experiments. One of the primary advantages is its potency, which allows for the use of lower concentrations of the compound in experiments. The compound also has excellent selectivity, which minimizes off-target effects. However, the compound's complex synthesis method and low solubility can make it challenging to work with in the laboratory.
Orientations Futures
There are several future directions for research on (2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide. One of the primary directions is the development of new derivatives of the compound with improved properties, such as solubility and potency. Another direction is the investigation of the compound's mechanism of action, which could lead to the identification of new cellular targets for drug discovery. Additionally, the compound's potential applications in various disease models, including cancer and neurological disorders, warrant further investigation.
Méthodes De Synthèse
The synthesis of (2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide is a complex process that involves several steps. The initial step involves the preparation of 1-(4-fluorophenyl)cyclopropylamine, which is then reacted with 2-oxo-1-pyrrolidineacetic acid to form the desired compound. The reaction is carried out under controlled conditions, and the yield of the final product is optimized by varying the reaction parameters. The purity of the compound is also crucial, and several purification techniques are used to obtain a high-quality product.
Applications De Recherche Scientifique
(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide has several potential applications in scientific research. One of the primary applications is in medicinal chemistry, where the compound is used as a lead compound for the development of new drugs. The compound has been shown to have potent activity against several disease targets, including cancer, inflammation, and neurological disorders. The compound's unique structure and mechanism of action make it an attractive target for drug discovery.
Propriétés
IUPAC Name |
(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-11-3-1-10(2-4-11)15(7-8-15)9-17-14(20)12-5-6-13(19)18-12/h1-4,12H,5-9H2,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMNKJFLIIPPPA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)

![2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one](/img/structure/B7646914.png)
![3-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7646916.png)
![N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-methylpropanamide](/img/structure/B7646921.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)
![(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)
![(2S)-1-[3-[(4-propan-2-ylsulfanylbenzoyl)amino]propyl]pyrrolidine-2-carboxamide](/img/structure/B7646968.png)

![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)